GIRK1/4 Channel Inhibition Potency: A Direct Comparator Analysis
1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine exhibits moderate inhibition of the GIRK1/4 heteromeric channel with an IC₅₀ of 3.20 µM in a thallium-flux assay [1]. This potency is approximately 3.6‑fold lower than that of the well‑characterized GIRK1/4 inhibitor ML297 (IC₅₀ = 0.887 µM) , positioning the target compound as a less potent but potentially more subtle modulator. It is also significantly less active on GIRK1/2 (IC₅₀ = 3.80 µM) compared to the highly selective activator GAT1508 (EC₅₀ = 0.075 µM) . This differential activity profile is critical for researchers seeking to dissect GIRK channel subtype pharmacology without saturating the system with highly potent agonists or antagonists.
| Evidence Dimension | Inhibition of GIRK1/4 channel |
|---|---|
| Target Compound Data | IC₅₀ = 3.20 µM (3,200 nM) |
| Comparator Or Baseline | ML297: IC₅₀ = 0.887 µM (887 nM) |
| Quantified Difference | 3.6‑fold lower potency (3,200 nM vs. 887 nM) |
| Conditions | Thallium-flux based assay in HEK293 cells expressing GIRK1/4 (unknown origin) |
Why This Matters
For research applications where partial inhibition or subtle modulation of GIRK1/4 is desired—such as in studies of cardiac automaticity or arrhythmia mechanisms—the compound's moderate potency provides a unique tool distinct from more potent inhibitors.
- [1] BindingDB. (n.d.). BDBM50497372 CHEMBL3339107. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497372 View Source
